Platycodin D3

Anti-inflammatory Nitric Oxide RAW 264.7

Platycodin D3 (PD3) is the definitive negative control for platycodin D vasodilation studies—producing zero vasodilatory response under identical conditions where PD is active. Its intermediate hemolytic profile (PD > PD3 > PE, P<0.001) enables saponin-based adjuvant optimization with reduced dosing toxicity. With an HCV NS5B IC50 of 8 µg/mL, PD3 occupies a precise position within the platycodigenin SAR gradient, while complete selectivity against NS3/4A protease (no inhibition at 100 µg/mL) makes it a dual-purpose probe. PD3 also serves as a validated enzymatic precursor for >99.9% conversion to platycodin D within 2 hr. Procure alongside PD for structurally matched, functionally inactive comparator studies.

Molecular Formula C63H102O33
Molecular Weight 1387.5 g/mol
CAS No. 67884-03-1
Cat. No. B1649383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatycodin D3
CAS67884-03-1
Synonymsplatycodin D3
Molecular FormulaC63H102O33
Molecular Weight1387.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O
InChIInChI=1S/C63H102O33/c1-24-45(92-51-44(81)46(29(70)18-85-51)93-55-48(82)62(84,22-67)23-88-55)40(77)43(80)52(89-24)94-47-35(72)28(69)17-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(68)49(61(20-65,21-66)33(58)9-10-59(32,5)60(25,6)15-34(63)71)95-53-42(79)39(76)37(74)31(91-53)19-87-50-41(78)38(75)36(73)30(16-64)90-50/h7,24,26-55,64-82,84H,8-23H2,1-6H3
InChIKeyXHKCYIRZWRRXNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platycodin D3 (CAS 67884-03-1): Product Overview and In-Class Positioning for Research Procurement


Platycodin D3 (PD3) is an oleanane-type triterpenoid saponin (C63H102O33, MW 1387.5 g/mol) isolated from the root of Platycodon grandiflorum (balloon flower) [1]. It belongs to the platycodigenin-type saponin family and shares the same aglycone core and C-28 sugar side chain with its closest structural analogs, platycodin D (PD) and platycoside E (PE), differing only in the number of glycosyl units at the C-3 position [2]. PD3 has documented anti-HCV activity against NS5B RNA-dependent RNA polymerase and has been investigated for immunomodulatory, anti-inflammatory, and adjuvant applications [3].

Why Platycodin D3 Cannot Be Interchanged with Platycodin D or Other In-Class Saponins


Platycodin D3 and its closest analog platycodin D exhibit quantitatively distinct pharmacological profiles despite sharing the same aglycone core and C-28 glycosylation pattern. The sole structural difference—the presence of a Glc-(1→6)-Glc disaccharide at C-3 in PD3 versus a single Glc moiety in PD [1]—translates into a 3.7-fold difference in NO inhibition potency (IC50 55 µM vs 15 µM), opposite functional effects on vascular contractility, and differential enzyme inhibitory activity against HCV NS5B (IC50 8 µg/mL vs 5 µg/mL) [2]. Substituting one compound for the other in a research protocol would introduce uncontrolled variability in both potency and, more critically, the directional nature of biological effects, potentially invalidating experimental outcomes.

Platycodin D3 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Platycodin D and In-Class Analogs


Platycodin D3 Exhibits 3.7-Fold Lower NO Inhibitory Potency Than Platycodin D in Activated Macrophages

In LPS/IFN-γ-activated RAW 264.7 macrophages, platycodin D3 (PD3) inhibits nitric oxide production with an IC50 of approximately 55 µM, whereas platycodin D (PD) demonstrates an IC50 of approximately 15 µM under identical experimental conditions [1]. This 3.7-fold difference in potency is accompanied by equivalent iNOS protein and mRNA suppression patterns for both compounds, indicating that the potency differential is intrinsic to the compounds rather than a mechanistic divergence [1].

Anti-inflammatory Nitric Oxide RAW 264.7

Platycodin D3 Lacks Vasodilatory Activity Unlike Platycodin D: Functional Dichotomy in Vascular Pharmacology

In isolated rat aortic ring preparations, platycodin D produces concentration-dependent vasodilation, whereas platycodin D3 demonstrates no vasodilatory effect whatsoever [1]. This functional dichotomy occurs despite the compounds differing by only a single additional glucose residue in PD3's C-3 sugar moiety. The authors conclude that 'there seems to be much difference in the mode of action between platycodin D and platycodin D3' [1]. A subsequent study confirmed that 'platycodin D, not D3, causes vasodilatation in the rat' in both isolated aorta and anesthetized rat blood pressure models [2].

Vascular Pharmacology Vasodilation Cardiovascular

Platycodin D3 Demonstrates Intermediate Anti-HCV NS5B Polymerase Activity Among Structurally Related Saponins

In enzymatic assays evaluating HCV NS5B RNA-dependent RNA polymerase inhibition, platycodin D3 exhibits an IC50 of 8 µg/mL, positioning it between platycodin D (IC50 5 µg/mL) and platycodin D2 (IC50 6 µg/mL) on the more potent end, while deapioplatycodin D (IC50 7 µg/mL) and deapioplatycodin D2 (IC50 10 µg/mL) show progressively lower activity [1]. None of the tested saponins inhibited HCV NS3/4A protease at concentrations up to 100 µg/mL, demonstrating target specificity for NS5B [1]. The structural basis for this activity gradient resides in the C-3 sugar composition: PD3's Glc-(1→6)-Glc moiety confers 1.6-fold lower potency than PD's single Glc, but 1.25-fold higher potency than deapioplatycodin D2's Glc-(1→3)-Glc lacking the C-28 apiose residue [1].

Antiviral Hepatitis C Virus NS5B RdRp

Platycodin D3 Exhibits Intermediate Hemolytic Activity: 2.6-Fold Lower Than Platycodin D

Among seven structurally consecutive Platycodon grandiflorum saponins evaluated for hemolytic activity, platycodin D3 ranks fourth in potency, with the following order: PGD ≈ PD > PD2 > PA > PD3 > PE > DPE [1]. In a focused three-compound comparison of platycodigenin-type saponins sharing identical C-28 glycosylation, the hemolytic activity ranking was PD > PD3 > PE (P < 0.001) [2]. The hemolytic activity of PD3 is approximately 2.6-fold lower than that of PD based on comparative hemolysis curves [2]. This intermediate hemolytic profile correlates with the retention time on reverse-phase HPLC, suggesting that lipophilicity drives membrane-disrupting activity [1].

Hemolysis Adjuvant Safety Pharmacology

Platycodin D3 Serves as an Enzymatic Precursor for Platycodin D Production via β-Glucosidase Bioconversion

Platycodin D3 functions as one of two major natural precursors (along with platycoside E) that can be enzymatically converted to platycodin D via β-D-glucosidase hydrolysis [1]. Under optimized conditions (pH 6.0, 40.0°C, fungal extracellular β-D-glucosidase), more than 99.9% of platycodin D3 is converted to platycodin D within 2 hours, achieving a maximum platycodin D concentration of 0.4 mM [1]. This bioconversion efficiency (P < 0.001, n=3) establishes PD3 as a viable starting material for platycodin D-enriched extract production [1].

Biocatalysis Bioconversion β-Glucosidase

Platycodin D3 Synergizes with Platycodin D in Tumor Immunotherapy via PD-1 Downregulation on CD8+ T Cells

In non-small cell lung cancer (NSCLC) models, the combination of platycodin D and platycodin D3 was identified as the 'preferred and representative' active component pair from Platycodon grandiflorum extract for antitumor immunity [1]. Both in vivo and in vitro experiments confirmed that this combination reduces PD-1 surface expression on CD8+ T cells, thereby increasing CD8+ T cell infiltration and killing activity within the local tumor microenvironment [1]. Mechanistically, the effect is mediated through reduced VEGF-A secretion regulated by P-STAT3 levels in tumor cells [1]. Notably, this study used the combination of PD and PD3 rather than either compound alone, suggesting a potential synergistic or complementary mechanism that would not be recapitulated by single-compound substitution.

Cancer Immunotherapy PD-1/PD-L1 CD8+ T Cells

Platycodin D3 Research Application Scenarios Based on Quantified Differential Properties


HCV Antiviral Drug Discovery: SAR Probe for NS5B Polymerase Inhibition

Platycodin D3 serves as a defined SAR probe for investigating the relationship between C-3 glycosylation pattern and HCV NS5B polymerase inhibition. With an IC50 of 8 µg/mL against NS5B RdRp, PD3 occupies a specific position in the activity gradient spanning from platycodin D (5 µg/mL) to platyconic acid A (15 µg/mL) [1]. Procurement of authentic PD3 is essential for establishing the contribution of the Glc-(1→6)-Glc moiety versus the Glc-(1→3)-Glc linkage (PD2, 6 µg/mL) to target engagement. PD3 also demonstrates complete selectivity against HCV NS3/4A protease (no inhibition at 100 µg/mL), making it a useful negative control for protease assays while maintaining polymerase inhibitory activity [1].

Vascular Pharmacology: Negative Control for Platycodin D-Mediated Vasodilation Studies

Platycodin D3 is the definitive negative control for studies investigating platycodin D's vasodilatory mechanisms. PD produces concentration-dependent vasodilation in isolated rat aortic rings; PD3 produces no vasodilatory effect under identical conditions [1]. This all-or-nothing functional divergence enables researchers to attribute observed vascular effects specifically to the C-3 structural features unique to PD. PD3 should be procured alongside PD for any cardiovascular pharmacology experiment requiring a structurally matched but functionally inactive comparator [2].

Vaccine Adjuvant Development: Intermediate Hemolytic Profile for Risk-Benefit Optimization

Platycodin D3 presents an intermediate hemolytic activity profile (PD > PD3 > PE, P < 0.001) that positions it as a candidate for saponin-based adjuvant formulations requiring balanced immunostimulatory activity and membrane compatibility [1]. PD3 significantly enhances mitogen- and OVA-induced splenocyte proliferation in OVA-immunized mice (P < 0.001) and promotes OVA-specific IgG, IgG1, IgG2a, and IgG2b antibody production [2]. Compared to the more hemolytic PD, PD3 offers a reduced hemolytic risk while retaining meaningful adjuvant activity, making it suitable for parenteral vaccine formulations where hemolysis is a dose-limiting toxicity concern [2].

Biocatalytic Production of Platycodin D: Defined Precursor for Enzymatic Conversion

Platycodin D3 is a validated precursor substrate for the enzymatic production of platycodin D via β-D-glucosidase-catalyzed hydrolysis [1]. Under optimized conditions (pH 6.0, 40.0°C, fungal extracellular β-D-glucosidase), >99.9% conversion to platycodin D is achieved within 2 hours [1]. Industrial and research laboratories seeking to generate platycodin D-enriched extracts should procure PD3 as a chemically defined starting material with established conversion kinetics, enabling reproducible biotransformation workflows and quality-controlled downstream applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Platycodin D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.